

Technical Guide: Thermodynamic Stability of 3-Formamido-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-Formamido-4-methylpentanoic acid*
Cat. No.: *B13339860*

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Executive Summary

3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2 / 75992-50-6 for parent amino acid) is the

-formylated derivative of

-leucine. It serves as a critical intermediate in the synthesis of peptidomimetics and is a known metabolite in specific fermentation processes.

Thermodynamically, the compound exhibits a metastable profile characterized by two primary instability vectors: hydrolytic deformylation in solution and crystal lattice rearrangements in the solid state. Unlike its

-amino acid counterparts, the

-positioning of the amide group imparts unique steric protection against racemization but introduces susceptibility to specific intramolecular cyclization pathways under thermal stress.

This guide provides the physicochemical grounding required to establish Critical Quality Attributes (CQAs) and storage specifications.

Structural Thermodynamics & Physicochemical Properties[1]

The stability of **3-Formamido-4-methylpentanoic acid** is governed by the electronic interplay between the formyl group and the

-carboxylic acid.

Chemical Identity[2]

- IUPAC Name: **3-Formamido-4-methylpentanoic acid**[1]
- Common Name:
 - Formyl-
 - leucine
- Molecular Formula:
- Molecular Weight: 159.18 g/mol
- Chirality: The C3 position is chiral. The (3R) enantiomer is the common biological metabolite derived from L-leucine.

Thermodynamic Parameters (Estimated & Empirical)

Parameter	Value / Range	Thermodynamic Implication
pKa (COOH)	-4.6 - 4.8	Weakly acidic; exists as carboxylate anion at physiological pH.
LogP	-0.5 - 0.8	Moderate lipophilicity; prone to oxidative degradation in lipid formulations.
Bond Dissociation Energy (N-CHO)	~75 kcal/mol	The formyl-amide bond is the thermodynamic weak point, susceptible to hydrolysis.
Melting Point	135°C - 140°C (Dec)	High lattice energy, but onset of thermal decomposition (decarboxylation) occurs near

Degradation Pathways & Kinetics

The thermodynamic instability of this molecule is driven by the lability of the

-formyl group. Understanding the mechanism is essential for process control.

Hydrolytic Deformylation (Primary Pathway)

The most significant degradation pathway is the hydrolysis of the amide bond releasing formic acid and

-leucine.

- Acid-Catalyzed: Follows an

mechanism. The carbonyl oxygen of the formyl group is protonated, making the carbonyl carbon electrophilic. Water attacks, leading to cleavage.

- Base-Catalyzed: Generally faster than acid hydrolysis. Hydroxide attacks the formyl carbonyl directly.

- Thermodynamic Driver: The formation of the resonance-stabilized formate ion (in base) or volatile formic acid drives the equilibrium toward products.

Intramolecular Cyclization (Secondary Pathway)

Under thermal stress or dehydrating conditions,

-amino acid derivatives can cyclize.

- Mechanism: The formyl oxygen can attack the activated carboxylic acid (if mixed anhydride is formed) or vice-versa, potentially leading to 6-membered dihydro-1,3-oxazin-6-ones, though this is less strained than the 5-membered oxazolones formed by

-amino acids.

Racemization Risk[4]

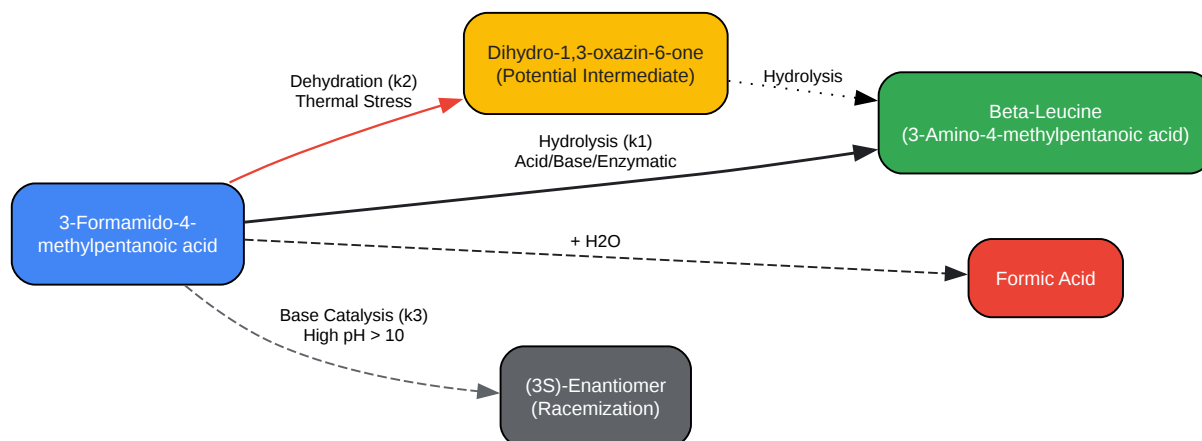
- Low Risk: Unlike

-amino acids, where the chiral proton is activated by the adjacent carbonyl, the C3 proton in

-leucine is less acidic. However, harsh basic conditions can still induce racemization via an enolate-like transition state, particularly if the carboxyl group is esterified.

Visualized Degradation Network

The following diagram maps the kinetic pathways governing the stability of the molecule.



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Figure 1: Kinetic degradation network of **3-Formamido-4-methylpentanoic acid** showing primary hydrolytic and secondary thermal pathways.[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in a drug development context, the following "Forced Degradation" protocol is recommended. This protocol is designed to be self-validating by including mass balance checks.

Protocol: Stress Testing Matrix

Objective: Determine degradation rate constants (

) and identify degradation products.

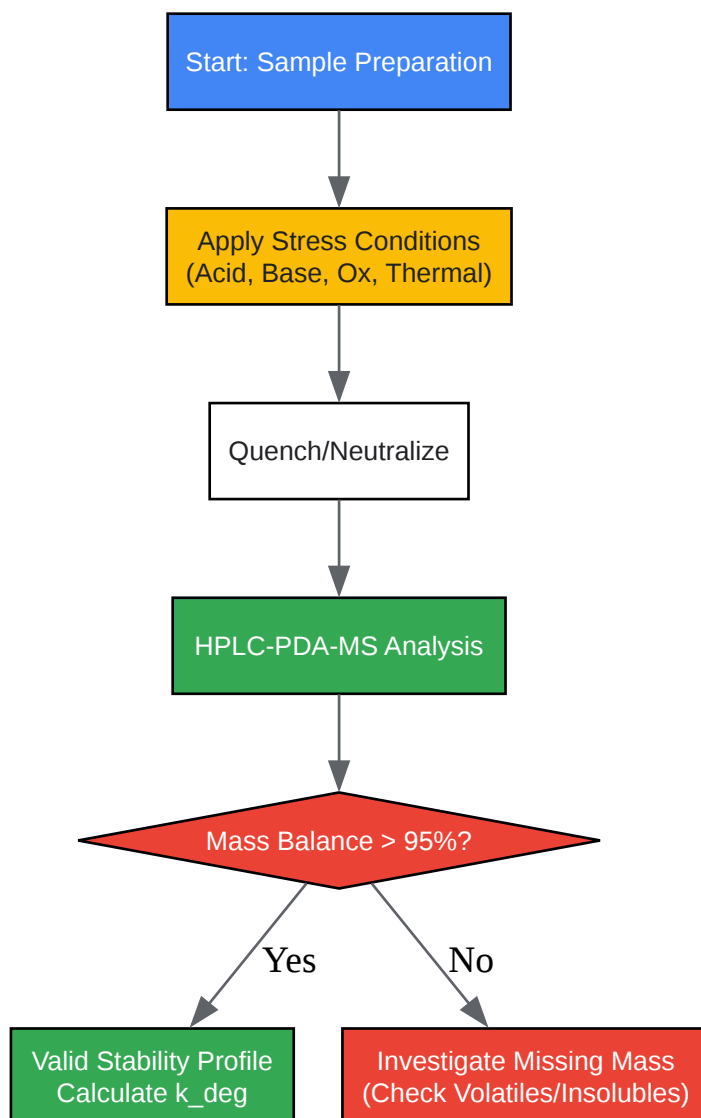
Materials:

- HPLC System with PDA/MS detector.
- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 μm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Workflow Steps:

- Preparation of Stock Solution:
 - Dissolve 10 mg of **3-Formamido-4-methylpentanoic acid** in 10 mL of diluent (50:50 MeOH:H₂O).
- Stress Conditions:
 - Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.
 - Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temperature (Formyl groups are very labile in base).
 - Oxidation: Mix 1 mL Stock + 1 mL 3%
. Incubate RT for 24 hours.
 - Thermal (Solid): Place 5 mg solid in open vial at 80°C for 3 days.
- Quenching & Analysis:
 - Neutralize acid/base samples to pH 7.0 immediately before injection.
 - Inject 10 µL onto HPLC. Gradient: 5% B to 95% B over 20 mins.
- Data Processing (Self-Validation):
 - Mass Balance: Calculate:
. . .
 - Acceptance Criteria: Mass balance should be
. . .
. If lower, suspect volatile loss (Formic acid) or non-chromophoric degradants.

Stability Indicating Method Workflow



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Figure 2: Step-by-step workflow for validating the stability indicating method.

Control Strategy & Storage Recommendations

Based on the thermodynamic profile, the following control strategies are required for handling **3-Formamido-4-methylpentanoic acid** as a raw material or intermediate.

Solid State Storage

- Temperature: Store at -20°C for long-term storage. The Arrhenius equation suggests that reducing temperature from 25°C to -20°C reduces degradation rates by factor of $\sim 40\text{-}50\text{x}$.

- Humidity: The compound is likely hygroscopic due to the amide and carboxylic acid moieties. Store in tight containers with desiccants (Silica gel).

Solution State Handling

- pH Window: Maximum stability is observed in the pH range of 3.5 - 5.0.
 - Avoid pH > 7.5: Rapid deformylation occurs.
 - Avoid pH < 2.0: Acid-catalyzed hydrolysis accelerates at elevated temperatures.
- Solvent Choice: Avoid protic solvents (methanol/ethanol) if heating is required, to prevent transesterification or solvolysis. Use Aprotic solvents (DMSO, DMF, Acetonitrile) for stock solutions.

Impurity Limits (Reference)

For pharmaceutical use, the following limits are typical for this class of intermediate:

- -Leucine (Deformylated): NMT 0.5%
- Total Unknowns: NMT 1.0%
- Enantiomeric Purity: NLT 99.0% ee

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